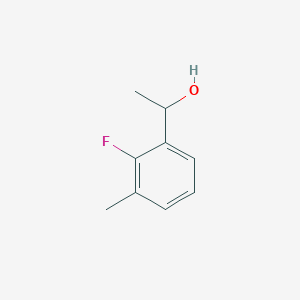

1-(2-Fluoro-3-methylphenyl)ethanol

Descripción

1-(2-Fluoro-3-methylphenyl)ethanol is a fluorinated aromatic alcohol with the molecular formula C₉H₁₁FO and a molecular weight of 154.18 g/mol. Its CAS registry number is 1532692-95-7, and it is commercially available with a purity of up to 96% . Structurally, it features a hydroxyl (-OH) group attached to a carbon adjacent to a benzene ring substituted with a fluorine atom at the 2-position and a methyl group at the 3-position (Figure 1). This compound is of interest in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electronic and steric effects imparted by its substituents.

Propiedades

IUPAC Name |

1-(2-fluoro-3-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWSMCFTIXJQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-3-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(2-fluoro-3-methylphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of 1-(2-fluoro-3-methylphenyl)ethanol may involve catalytic hydrogenation processes. This method uses hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) to reduce the ketone to the corresponding alcohol. The process is efficient and can be scaled up for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: 1-(2-Fluoro-3-methylphenyl)ethanone or 1-(2-fluoro-3-methylphenyl)acetic acid.

Reduction: 1-(2-Fluoro-3-methylphenyl)ethane.

Substitution: Various substituted phenylethanols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(2-Fluoro-3-methylphenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a building block for the development of potential therapeutic agents, particularly those targeting specific receptors or enzymes.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(2-fluoro-3-methylphenyl)ethanol depends on its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group allows for hydrogen bonding interactions, which can be crucial in biological systems. The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes.

Comparación Con Compuestos Similares

1-(2-Fluoro-3-methylphenyl)ethanol vs. 1-(2-Fluoro-6-methylphenyl)ethanone

- Functional Group: The target compound has an alcohol (-OH) group, while 1-(2-fluoro-6-methylphenyl)ethanone (CAS 1214366-42-3) features a ketone (-C=O) group .

- Reactivity : The ketone is more electrophilic, making it reactive toward nucleophiles (e.g., Grignard reagents), whereas the alcohol can participate in hydrogen bonding and oxidation reactions.

- Physical Properties: Ketones generally exhibit higher melting points than alcohols due to stronger dipole-dipole interactions. For example, a related fluorinated ketone (1-(3-aminophenyl)ethanone derivative) has a melting point of 65–67°C , while alcohols like 1-(2-fluorophenyl)ethanol are typically liquids at room temperature .

1-(2-Fluoro-3-methylphenyl)ethanol vs. 1-(2-Fluoro-3-methylphenyl)cyclopentanol

- Structure: The latter (CAS 1505079-12-8) replaces the ethanol group with a cyclopentanol ring .

- Lipophilicity : The bulky cyclopentane ring increases lipophilicity, which may enhance membrane permeability in biological applications.

Substituent Position Effects

Fluorine and Methyl Group Positioning

- 1-(2-Fluorophenyl)ethanol (CAS 445-26-1): Lacks the 3-methyl group, resulting in reduced steric hindrance and altered electronic effects. Its molecular weight (140.16 g/mol) is lower than the target compound .

- 1-(2-Fluoro-6-methylphenyl)ethanone: The methyl group at the 6-position (vs. 3-position in the target compound) creates distinct electronic environments. The 2-fluoro-6-methyl substitution may lead to weaker ortho-directing effects compared to 2-fluoro-3-methyl .

Solubility and Polarity

- 1-(2-Fluoro-3-methylphenyl)ethanol: Likely soluble in ethanol and DMSO, similar to 1-(2-aminophenyl)ethanone derivatives .

- 1-(2-Fluorophenyl)ethanol: Demonstrates solubility in ethanol and is used as a precursor in dye synthesis .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Feature |

|---|---|---|---|---|---|

| 1-(2-Fluoro-3-methylphenyl)ethanol | 1532692-95-7 | C₉H₁₁FO | 154.18 | Alcohol | 2-Fluoro, 3-methyl substitution |

| 1-(2-Fluorophenyl)ethanol | 445-26-1 | C₈H₉FO | 140.16 | Alcohol | No methyl group |

| 1-(2-Fluoro-6-methylphenyl)ethanone | 1214366-42-3 | C₉H₉FO | 152.17 | Ketone | Methyl at 6-position |

| 1-(2-Fluoro-3-methylphenyl)cyclopentanol | 1505079-12-8 | C₁₂H₁₅FO | 202.25 | Cyclopentanol | Bulky cycloalkyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.